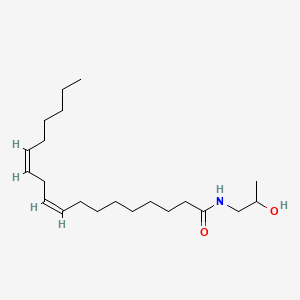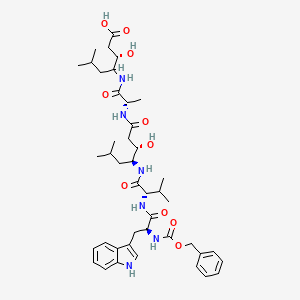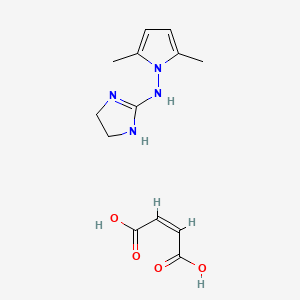
N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate typically involves the reaction of 2,5-dimethylpyrrole with 4,5-dihydroimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, a common method involves the use of triethylamine as a base and dimethylformamide as a solvent. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic core structure found in many biologically active compounds.
2,4,5-Trisubstituted Imidazoles: Known for their diverse biological activities.
Guanidine Derivatives: Used in the treatment of various medical conditions.
Uniqueness
N-(4,5-Dihydroimidazol-2-ylamino)-2,5-dimethylpyrrole maleate stands out due to its unique combination of the imidazole and pyrrole rings. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
89151-79-1 |
|---|---|
Formule moléculaire |
C13H18N4O4 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-(2,5-dimethylpyrrol-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H14N4.C4H4O4/c1-7-3-4-8(2)13(7)12-9-10-5-6-11-9;5-3(6)1-2-4(7)8/h3-4H,5-6H2,1-2H3,(H2,10,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JNTDLVIGSXZBQD-BTJKTKAUSA-N |
SMILES isomérique |
CC1=CC=C(N1NC2=NCCN2)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CC=C(N1NC2=NCCN2)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



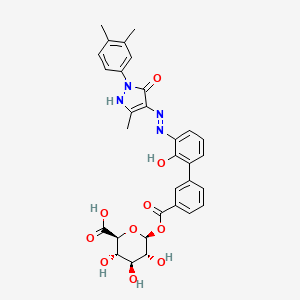
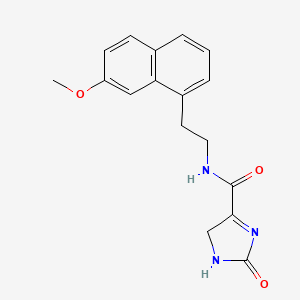
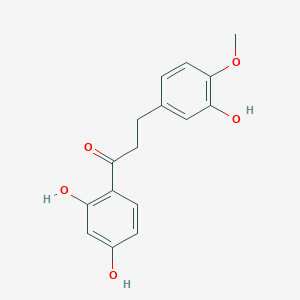

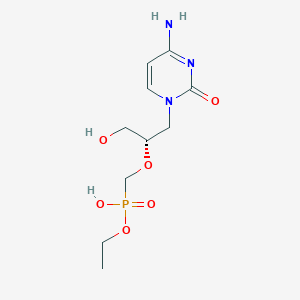

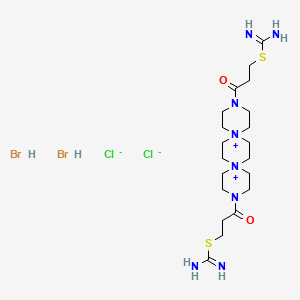
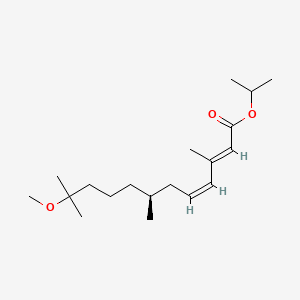

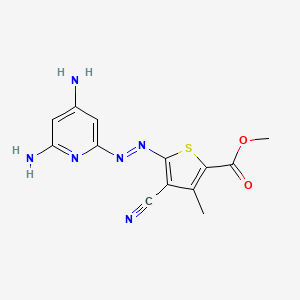
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
